molecular formula C14H20N2 B3880377 4-(adamantan-1-yl)-2-methyl-1H-imidazole

4-(adamantan-1-yl)-2-methyl-1H-imidazole

Cat. No.: B3880377
M. Wt: 216.32 g/mol
InChI Key: LUZKLJOGUSUWKT-UHFFFAOYSA-N
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Description

4-(adamantan-1-yl)-2-methyl-1H-imidazole is a compound that features an adamantane moiety attached to an imidazole ring. Adamantane is a highly symmetrical and rigid polycyclic hydrocarbon, known for its stability and unique structural properties. The imidazole ring is a five-membered ring containing two nitrogen atoms, which is commonly found in many biologically active molecules. The combination of these two structures in this compound results in a compound with interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(adamantan-1-yl)-2-methyl-1H-imidazole typically involves the following steps:

    Formation of the Adamantane Derivative: The adamantane moiety can be introduced through various methods, such as the reaction of adamantane with halogenating agents to form adamantyl halides.

    Imidazole Ring Formation: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde or ketone. In this case, a methyl group is introduced to form 2-methylimidazole.

    Coupling Reaction: The adamantyl halide is then reacted with 2-methylimidazole under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of microwave irradiation to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(adamantan-1-yl)-2-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the adamantane moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogenating agents or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Imidazolone derivatives.

    Reduction: Reduced forms of the imidazole ring or adamantane moiety.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

4-(adamantan-1-yl)-2-methyl-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as antiviral agents.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(adamantan-1-yl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s stability and lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing enzyme activity and other biological processes .

Comparison with Similar Compounds

Similar Compounds

    1-adamantylamine: Contains an adamantane moiety attached to an amine group.

    2-methylimidazole: A simpler imidazole derivative without the adamantane moiety.

    Adamantane-based antiviral agents: Compounds like amantadine and rimantadine, which also feature the adamantane structure.

Uniqueness

4-(adamantan-1-yl)-2-methyl-1H-imidazole is unique due to the combination of the adamantane moiety and the imidazole ring, which imparts distinct chemical and biological properties. This combination enhances the compound’s stability, lipophilicity, and potential for diverse interactions with biological targets .

Properties

IUPAC Name

5-(1-adamantyl)-2-methyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-9-15-8-13(16-9)14-5-10-2-11(6-14)4-12(3-10)7-14/h8,10-12H,2-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZKLJOGUSUWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(adamantan-1-yl)-2-methyl-1H-imidazole
Reactant of Route 2
4-(adamantan-1-yl)-2-methyl-1H-imidazole
Reactant of Route 3
4-(adamantan-1-yl)-2-methyl-1H-imidazole
Reactant of Route 4
4-(adamantan-1-yl)-2-methyl-1H-imidazole
Reactant of Route 5
4-(adamantan-1-yl)-2-methyl-1H-imidazole
Reactant of Route 6
4-(adamantan-1-yl)-2-methyl-1H-imidazole

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